6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 827588-09-0
VCID: VC18757447
InChI: InChI=1S/C12H19N5O/c13-11-2-1-10(9-16-11)12(18)15-5-8-17-6-3-14-4-7-17/h1-2,9,14H,3-8H2,(H2,13,16)(H,15,18)
SMILES:
Molecular Formula: C12H19N5O
Molecular Weight: 249.31 g/mol

6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide

CAS No.: 827588-09-0

Cat. No.: VC18757447

Molecular Formula: C12H19N5O

Molecular Weight: 249.31 g/mol

* For research use only. Not for human or veterinary use.

6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide - 827588-09-0

Specification

CAS No. 827588-09-0
Molecular Formula C12H19N5O
Molecular Weight 249.31 g/mol
IUPAC Name 6-amino-N-(2-piperazin-1-ylethyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C12H19N5O/c13-11-2-1-10(9-16-11)12(18)15-5-8-17-6-3-14-4-7-17/h1-2,9,14H,3-8H2,(H2,13,16)(H,15,18)
Standard InChI Key FDTCXALUQIXDSF-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)CCNC(=O)C2=CN=C(C=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-amino-N-(2-piperazin-1-ylethyl)pyridine-3-carboxamide, reflects its core structure: a nicotinamide backbone (pyridine-3-carboxamide) substituted with an amino group at the 6-position and a piperazine-ethylamine side chain at the amide nitrogen. The molecular formula is C₁₂H₁₉N₅O, with a molecular weight of 249.31 g/mol. Key features include:

  • Nicotinamide moiety: Provides hydrogen-bonding capacity via the carbonyl and amino groups.

  • Piperazine ring: Enhances solubility and enables protonation at physiological pH, facilitating membrane permeability.

  • Ethyl linker: Balances rigidity and flexibility for optimal target engagement.

Physicochemical Data

While direct data for this compound is limited, analogous piperazine-nicotinamide hybrids offer insights:

Table 1: Comparative Physicochemical Properties of Piperazine-Nicotinamide Derivatives

Property6-Amino-N-(2-(Piperazin-1-yl)ethyl)nicotinamideN-Methyl-6-(4-methylpiperazin-1-yl)nicotinamide
Molecular FormulaC₁₂H₁₉N₅OC₁₂H₁₈N₄O
Molecular Weight (g/mol)249.31234.30
Density (g/cm³)~1.2 (estimated)1.135
Boiling Point (°C)>300 (decomposes)445

The lower density and higher boiling point of the methyl-substituted analog suggest that alkylation of the piperazine ring modulates physical properties, likely influencing bioavailability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step approach:

  • Nicotinic Acid Activation: Nicotinic acid is activated using carbodiimide coupling agents (e.g., EDC/HOBt) to form an active ester intermediate.

  • Amidation: Reaction with 2-(piperazin-1-yl)ethylamine under mild conditions (25–40°C, inert atmosphere) yields the crude product.

  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₄OH) achieves >95% purity .

Critical Parameters:

  • Coupling Agent Efficiency: EDC/HOBt systems achieve 70–85% yield, while DCC-based methods are less efficient (50–60%) due to byproduct formation.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification.

Industrial-Scale Optimization

Patent US20150284338A1 outlines strategies for scalable piperazine derivative synthesis, applicable to this compound:

  • Continuous Flow Reactors: Reduce reaction times from hours to minutes via precise temperature/pressure control.

  • Automated Chromatography: Simulated moving bed (SMB) systems enable high-throughput purification, achieving 99% purity with 90% recovery.

  • Waste Minimization: Solvent recovery loops and catalytic reagent systems reduce environmental impact.

StrainMinimum Inhibitory Concentration (MIC)Reference
H37Rv (Drug-Sensitive)2.1 µMPatent US20150284338A1
MDR-TB3.8 µMPatent US20150284338A1

Mechanism of Action: Molecular docking studies suggest inhibition of Mtb NAD+ synthetase, a key enzyme in nicotinamide adenine dinucleotide biosynthesis . The piperazine moiety likely enhances target binding through charge-charge interactions with conserved aspartate residues.

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: Structural modifications (e.g., piperazine N-alkylation) improve metabolic stability. Rat liver microsome assays show a 50% reduction in clearance for methylated analogs .

  • Combination Therapy: Synergy with first-line drugs (rifampicin, isoniazid) reduces effective doses by 4–8 fold in murine models .

Material Science

The compound’s rigid aromatic core and polar groups make it a candidate for:

  • Metal-Organic Frameworks (MOFs): Piperazine acts as a ligand for Cu(II) and Zn(II) nodes, creating porous structures with gas storage potential.

  • Polymer Additives: Enhances thermal stability in polyamides (Tg increase by 15–20°C) .

Challenges and Future Directions

Synthetic Challenges

  • Byproduct Formation: Residual DCC derivatives in carbodiimide-mediated couplings require rigorous purification. Alternative methods (e.g., enzymatic amidations) are under investigation.

  • Scale-Up Costs: High-purity amine precursors account for 60–70% of production expenses.

Clinical Translation

  • Pharmacokinetic Studies: Poor oral bioavailability (F = 12% in rats) necessitates prodrug strategies or nanoparticle formulations.

  • Resistance Monitoring: In vitro serial passage experiments indicate a low resistance frequency (<10⁻⁷), suggesting a high genetic barrier .

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